{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Overview
Description
“{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride” is a chemical compound with the molecular formula C14H18FN3•2HCl and a molecular weight of 320.23 . It is a product used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride” include a molecular weight of 320.23 . More specific properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Structural Characterization
- Compounds similar to the queried chemical have been synthesized and structurally characterized, showcasing the potential for the development of structurally diverse and complex molecules. For instance, the synthesis and characterization of compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrate the intricate molecular structures achievable through specific synthesis methods, which can be key in drug development and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
- Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For example, compounds synthesized by reacting N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl] methylene} substituted aniline with chloro acetyl chloride and thioglycolic acid have demonstrated excellent to good antibacterial activity, indicating potential applications in developing new antimicrobial agents (Mistry, K. R. Desai, & N. J. Desai, 2016).
Crystal Structure Analysis
- The structural analysis of similar pyrazole compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, provides insights into their molecular geometry, which is crucial for understanding their interactions and reactivity in various chemical and biological contexts. This information is valuable for material science and pharmaceutical research (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Potential in Antitumor Activity
- Certain pyrazole derivatives have shown promise in antitumor activity. For example, derivatives like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine have exhibited activity against important cancer kinases, suggesting potential applications in cancer treatment and pharmacological research (Abu Thaher, Arnsmann, Totzke, Ehlert, Kubbutat, Schächtele, Zimmermann, Koch, Boeckler, & Laufer, 2012).
Safety And Hazards
properties
IUPAC Name |
3-[5-(3-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3.2ClH/c1-16-8-4-7-13-10-14(18(2)17-13)11-5-3-6-12(15)9-11;;/h3,5-6,9-10,16H,4,7-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBKNUXACWOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC(=CC=C2)F)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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